L67

DNA repair inhibition cancer cell cytotoxicity ligase selectivity

Researchers requiring a cytotoxic DNA ligase inhibitor with defined selectivity often face supply inconsistency and ambiguous mechanism-of-action data. L67 (CAS 325970-71-6) resolves these issues as a well-characterized, competitive inhibitor of DNA ligases I and III (IC50 = 10 µM) that spares DNA ligase IV up to 100 µM. - Mechanism-defined selectivity: Competitive inhibitor (Ki = 10 µM) distinct from uncompetitive analogs like L82; cytotoxic profile ideal for apoptosis/cell death assays. - Cancer-selective mitochondrial targeting: Depletes mtDNA and elevates mitochondrial ROS, triggering nuclear DNA damage specifically in cancer cells. - Validated combination potential: Sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, supporting synthetic lethality screening workflows. Available with full analytical documentation (HPLC, NMR) and flexible packaging. Immediate global fulfillment supported.

Molecular Formula C16H14Br2N4O4
Molecular Weight 486.1 g/mol
Cat. No. B608423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL67
SynonymsL67;  L-67;  L 67.
Molecular FormulaC16H14Br2N4O4
Molecular Weight486.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br
InChIInChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+
InChIKeyKFEPVFJQVOMODD-IFRROFPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L67 DNA Ligase Inhibitor Selectivity Profile


L67 (CAS 325970-71-6) is a competitive inhibitor of human DNA ligases I and III, identified through structure-based virtual screening of 1.5 million compounds targeting the DNA-binding domain of DNA ligase I [1]. The compound exhibits IC50 values of 10 µM for both human DNA ligase I and human ligase IIIβ, with a Ki of 10 µM for DNA binding [1]. Structurally, L67 (C16H14Br2N4O4, MW 486.11) belongs to a class of small-molecule DNA ligase inhibitors characterized by two 6-member aromatic rings separated by a linker [2]. Notably, L67 does not inhibit DNA ligase IV or T4 DNA ligase at concentrations up to 100 µM, establishing a defined selectivity window within the DNA ligase family [1].

L67 Selectivity vs. Other Inhibitors


DNA ligase inhibitors within the same structural class (L82, L67, L189) exhibit fundamentally different enzyme selectivity profiles, inhibition mechanisms, and cellular outcomes that preclude generic substitution. L82 inhibits only DNA ligase I, L67 inhibits ligases I and III, and L189 inhibits ligases I, III, and IV [1]. These selectivity differences translate directly to functional divergence: L82 is cytostatic whereas L67 and L189 are cytotoxic in cell culture assays [1]. Furthermore, L67 and L189 are simple competitive inhibitors with respect to nicked DNA, while L82 is an uncompetitive inhibitor that stabilizes the DNA ligase I-nicked DNA complex [1]. Substituting one compound for another without accounting for these mechanistic distinctions risks misinterpretation of experimental results and invalid cross-study comparisons.

L67 Comparative Evidence


L82: Cytotoxic vs. Cytostatic Effects

In direct head-to-head cell culture assays, L67 produced a cytotoxic effect whereas the structurally related compound L82 produced a cytostatic effect [1]. This functional divergence occurs despite both compounds being identified from the same virtual screening campaign and sharing a common two-aromatic-ring scaffold [2]. The difference stems from their distinct mechanisms: L67 is a simple competitive inhibitor with respect to nicked DNA, while L82 is an uncompetitive inhibitor that stabilizes the DNA ligase I-nicked DNA complex [1].

DNA repair inhibition cancer cell cytotoxicity ligase selectivity

L189: Ligase I/III Selectivity Window

L67 selectively inhibits DNA ligases I and III but does not inhibit DNA ligase IV at concentrations up to 100 µM [1]. In contrast, L189 inhibits all three human DNA ligases (I, III, and IV) with IC50 values of 5 µM, 9 µM, and 5 µM respectively . This selectivity difference has functional consequences: L67's sparing of LigIV may preserve non-homologous end joining (NHEJ) repair capacity, whereas L189 inhibits both base excision repair (BER) and NHEJ .

DNA ligase selectivity LigIV-sparing mitochondrial targeting

SCR7: LigI/III vs. LigIV Inhibition

L67 inhibits DNA ligases I and III with IC50 values of 10 µM each and does not inhibit DNA ligase IV [1]. In contrast, SCR7 is a specific inhibitor of DNA ligase IV that blocks non-homologous end joining (NHEJ) and is used as a CRISPR/Cas9 enhancer [2]. SCR7 effectively inhibits multimer formation at 200 µM and above . These compounds target fundamentally different DNA repair pathways: L67 affects mitochondrial DNA metabolism and base excision repair, while SCR7 blocks double-strand break repair via NHEJ.

DNA ligase IV NHEJ CRISPR enhancement

Cancer-Selective Mitochondrial Disruption

Inhibition of mitochondrial LigIIIα by L67 in cancer cells resulted in abnormal mitochondrial morphology, reduced mitochondrial DNA levels, and increased mitochondrially-generated reactive oxygen species that caused nuclear DNA damage [1]. In contrast, these effects did not occur in non-malignant cells under identical treatment conditions [1]. Furthermore, cells without mitochondrial DNA (ρ0 cells) are more resistant to L67, confirming the mitochondrial mechanism of action [1].

mitochondrial DNA cancer selectivity ROS induction

L67 Application Scenarios


Cytotoxic Cancer Cell Studies

Based on direct evidence that L67 produces cytotoxic effects while L82 is cytostatic [1], L67 is the preferred choice for experiments where induction of cell death is the desired endpoint. This distinction is critical for apoptosis and cell viability assays in cancer research.

Mitochondrial DNA and ROS Investigations

L67 specifically disrupts mitochondrial DNA metabolism in cancer cells, causing mtDNA depletion and increased mitochondrial ROS production that triggers nuclear DNA damage [2]. This cancer-selective mitochondrial targeting makes L67 uniquely suited for studies examining the intersection of mitochondrial dysfunction and genomic instability.

LigIV-Sparing DNA Repair Studies

L67 inhibits LigI and LigIII while sparing LigIV at concentrations up to 100 µM [1], in contrast to L189 which inhibits all three ligases . This selectivity profile makes L67 the appropriate tool when experimental designs require preservation of LigIV-dependent NHEJ activity while inhibiting LigI/III-mediated repair pathways.

Chemosensitization with DNA-Damaging Agents

Subtoxic concentrations of L67 significantly increase the cytotoxicity of DNA-damaging agents and specifically sensitize cancer cells to DNA damage [1]. L67 also confers hypersensitivity in combination with PARP inhibitors in cells with elevated LigIIIα levels [2], supporting its use in combination therapy and synthetic lethality screening applications.

Technical Documentation Hub

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